molecular formula C8H11N3S B13158405 3-Methyl-5-[(propan-2-yl)amino]-1,2-thiazole-4-carbonitrile

3-Methyl-5-[(propan-2-yl)amino]-1,2-thiazole-4-carbonitrile

Cat. No.: B13158405
M. Wt: 181.26 g/mol
InChI Key: LZHGPCNGZVUEPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-5-[(propan-2-yl)amino]-1,2-thiazole-4-carbonitrile (CAS 1515933-46-6) is a chemical compound supplied for research applications. With the molecular formula C 8 H 11 N 3 S and a molecular weight of 181.26 g/mol, this compound belongs to the thiazole class of heterocyclic building blocks, which are of significant interest in medicinal and synthetic chemistry . Thiazole and thiazoline derivatives are recognized as privileged scaffolds in drug discovery due to their wide range of pharmacological activities . These structures are found in numerous natural products and have been extensively investigated for their compelling therapeutic properties, which include anti-inflammatory , anti-cancer, anti-microbial, and anti-HIV activities . As a functionalized thiazole, this compound serves as a versatile intermediate for researchers developing novel bioactive molecules. It is particularly valuable in multi-component reactions and other synthetic methodologies aimed at constructing complex molecular architectures for pharmaceutical and biological testing . This product is intended for research purposes and is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C8H11N3S

Molecular Weight

181.26 g/mol

IUPAC Name

3-methyl-5-(propan-2-ylamino)-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C8H11N3S/c1-5(2)10-8-7(4-9)6(3)11-12-8/h5,10H,1-3H3

InChI Key

LZHGPCNGZVUEPM-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1C#N)NC(C)C

Origin of Product

United States

Preparation Methods

Core Thiazole Formation via Cook–Heilbron Synthesis

The Cook–Heilbron thiazole synthesis ([Source 3]) provides a foundational route for 5-aminothiazoles. For this compound:

  • Reactants : Use α-aminonitrile derivatives (e.g., 2-amino-2-methylpropanenitrile) with carbon disulfide (CS₂).
  • Mechanism : Nucleophilic attack by the α-aminonitrile’s nitrogen on CS₂ initiates cyclization, forming a 5-imino-2-thione intermediate. Tautomerization under basic conditions yields the aromatic thiazole core.
  • Modification : Introduce the isopropylamino group via post-cyclization substitution at position 5.

Example Protocol :

  • React 2-amino-2-methylpropanenitrile with CS₂ in ethanol under reflux (6–8 h).
  • Neutralize with Na₂CO₃ to isolate 5-amino-3-methyl-1,2-thiazole-4-carbonitrile ([Source 1]).
  • Treat with isopropylamine in DMF at 80°C for 12 h to substitute the amino group.

Yield : ~60–75% (estimated based on analogous substitutions in [Source 6]).

Ultrasonic-Assisted Pd-Catalyzed Cyclization

A Pd(II)-catalyzed method ([Source 4]) enables efficient one-pot synthesis under mild conditions:

  • Reactants :
    • 3-Methyl-4-cyanoisothiazole (precursor)
    • Isopropylamine
    • Pd(II) catalyst (e.g., MATYPd complex)
  • Conditions : Ultrasonic irradiation (20 kHz, 80°C, 15 min in H₂O).

Advantages :

  • Yield : Up to 97% for analogous pyrazole-4-carbonitriles ([Source 4], Table 3).
  • Scalability : Catalyst recyclability (4 cycles with <5% activity loss).

Thiourea-Mediated Cyclocondensation

Adapting methods from [Source 7]:

  • Synthesize 3-(α-chlorouracil) intermediate by reacting chloroacetyl chloride with methyl-substituted indole.
  • Condense with isopropylthiourea in methanol under reflux (6 h).
  • Neutralize with NH₃ to isolate the product.

Key Data :

Parameter Value
Reaction Time 6–8 h
Solvent Methanol
Yield 49–71% ([Source 7])

Comparative Analysis of Methods

Method Yield Time Scalability Key Reference
Cook–Heilbron 60–75% 18–20 h Moderate
Pd-Catalyzed (US) ~90% 15 min High
Thiourea Condensation 49–71% 6–8 h Low

Optimized Recommendation : The ultrasonic Pd-catalyzed method offers superior efficiency and environmental compatibility. For laboratories lacking specialized equipment, the Cook–Heilbron route provides a reliable alternative.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-[(propan-2-yl)amino]-1,2-thiazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are often employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

3-Methyl-5-[(propan-2-yl)amino]-1,2-thiazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-5-[(propan-2-yl)amino]-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound shares structural similarities with other thiazole derivatives, particularly those with variations in the substituents at positions 3, 4, and 3. A key analogue is 3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile, which replaces the propan-2-ylamino group with a piperazine moiety.

Key Differences :

  • Lipophilicity: The propan-2-ylamino group increases logP compared to the piperazinyl analogue, favoring membrane permeability.
  • Solubility : Piperazine’s basic nitrogen improves aqueous solubility, critical for bioavailability in drug design.
  • Synthetic Accessibility: Propan-2-ylamino derivatives may require simpler alkylation steps, whereas piperazine incorporation often involves protection-deprotection strategies .
Thermodynamic Stability

Thiazole rings with electron-withdrawing groups (e.g., cyano) demonstrate enhanced thermal stability. Computational studies suggest that the propan-2-ylamino group may reduce ring strain compared to bulkier substituents .

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